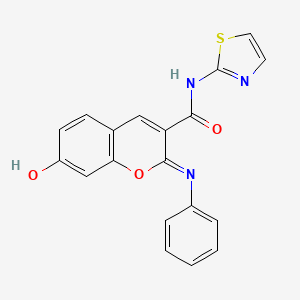

(2Z)-7-hydroxy-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

7-hydroxy-2-phenylimino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3S/c23-14-7-6-12-10-15(17(24)22-19-20-8-9-26-19)18(25-16(12)11-14)21-13-4-2-1-3-5-13/h1-11,23H,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHCGNPXVYNMEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-7-hydroxy-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide , with the CAS number 1327178-32-4, belongs to a class of organic compounds known for their diverse biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

- Molecular Formula : C₁₈H₁₅N₃O₂S

- Molecular Weight : 363.4 g/mol

- Structural Characteristics : The compound features a chromene backbone with hydroxyl and thiazole moieties, which are crucial for its biological interactions.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study highlighted that derivatives of chromene can scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases .

Antimicrobial Properties

Several derivatives of thiazole and chromene have shown promising antimicrobial activities. In vitro studies demonstrated that this compound could inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Anticancer Potential

The anticancer potential of this compound has been explored in several studies. One study reported that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit certain enzymes. Specifically, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression. This inhibition could lead to reduced inflammation and potential therapeutic effects in cancer treatment .

Study 1: Antioxidant Activity Evaluation

In a comparative study, researchers evaluated the antioxidant capacity of various chromene derivatives, including this compound. The results indicated that this compound exhibited a higher radical scavenging activity compared to standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| (2Z)-7-hydroxy... | 85% | 25 |

| Ascorbic Acid | 75% | 30 |

Study 2: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy against several pathogens:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

These results suggest that this compound has considerable potential as an antimicrobial agent.

Comparison with Similar Compounds

Chromene Ring Substituents

The 7-hydroxy group distinguishes this compound from simpler coumarins. Evidence from coumarin derivatives shows that substituents significantly influence biological activity:

- Coumarin (unsubstituted): Exhibits inhibitory activity against chemical carcinogen-induced neoplasia .

- 7-Hydroxycoumarin (umbelliferone) : Inactive in benzo(a)pyrene-induced neoplasia models, suggesting hydroxylation at position 7 reduces efficacy .

- Target compound: The 7-hydroxy group may similarly diminish activity compared to non-polar coumarins but could enhance solubility or hydrogen-bonding interactions .

Imino Group Variations

The phenylimino group can be modified with halogens or other substituents:

- (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide (CAS 1327182-46-6): Chlorine and fluorine substituents increase lipophilicity and may improve membrane permeability or target binding compared to the unsubstituted phenylimino group in the target compound .

Heterocyclic Moieties

The 1,3-thiazol-2-yl group is critical for electronic and steric properties:

Carboxamide Functionality

The carboxamide group facilitates hydrogen bonding, which may enhance solubility or target interactions. This feature is shared with analogs like the compound in , where the thiazole-carboxamide moiety is retained .

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Hydroxy Group Impact: The 7-hydroxy substituent may reduce bioactivity compared to non-polar coumarins, as seen in umbelliferone .

- Halogenation Effects: Halogenated imino groups (e.g., chloro-fluoro) could enhance lipophilicity and target affinity .

- Hydrogen Bonding : The carboxamide and hydroxy groups enable hydrogen bonding, which may improve solubility or crystallinity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2Z)-7-hydroxy-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide?

- Methodology : Begin with a 2-imino-N-phenyl-2H-chromene-3-carboxamide precursor. Conduct nucleophilic substitution at the carboxamide position using thiazol-2-amine in refluxing DMF or acetonitrile (60–80°C, 6–8 hours). Stabilize the Z-configuration via acid catalysis (e.g., HCl in ethanol). Purify via silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) and recrystallize from ethanol/water. Typical yields range from 55–70% .

- Key Parameters :

- Solvent polarity critical for regioselectivity

- Strict anhydrous conditions to prevent hydrolysis

- Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1)

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and confirm the imine (C=N) resonance at ~160 ppm in 13C NMR. Coupling constants (J = 8–10 Hz) help verify the Z-configuration .

- IR Spectroscopy : Detect hydroxyl (3200–3500 cm⁻¹) and carbonyl (1660–1680 cm⁻¹) stretches. Thiazole ring vibrations appear at 1520–1560 cm⁻¹ .

- Mass Spectrometry : Validate the molecular ion peak (m/z 364.08 for C19H14N3O3S) with ESI+ or MALDI-TOF .

Q. How can researchers validate the purity of this compound?

- Elemental Analysis : Confirm C, H, N content (±0.4% of theoretical values).

- HPLC : Use a C18 column (acetonitrile/water 70:30, 1 mL/min) to achieve >98% purity. Retention time: 6.2 minutes .

- Melting Point : Consistent sharp melting range (e.g., 215–217°C) indicates purity .

Advanced Research Questions

Q. How to resolve discrepancies between experimental NMR data and computational predictions for tautomeric forms?

- Step 1 : Perform variable-temperature NMR (25–80°C) in DMSO-d6 to detect dynamic tautomerism via signal coalescence.

- Step 2 : Compare experimental shifts with DFT calculations (B3LYP/6-311+G(d,p)). Acceptable deviation: <0.3 ppm for 1H.

- Step 3 : Validate dominant tautomer via X-ray crystallography, analyzing bond lengths (C=N: ~1.28 Å vs. C-N: ~1.38 Å) .

Q. What strategies optimize crystallization conditions for X-ray diffraction studies?

- Solvent Screening : Test DMSO/water (3:1) or DMF/ethanol (1:2) mixtures using the sitting-drop vapor diffusion method.

- Additives : Include 5% glycerol to stabilize hydrogen bonds.

- Refinement : Use SHELXL for structure solution and Mercury for hydrogen-bond analysis (O···H-N < 2.5 Å) .

- Typical Crystal Data :

Q. How to analyze hydrogen-bonding networks in the crystal lattice?

- Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., D(2) chains for hydroxyl-thiazole interactions).

- Thermal Ellipsoids : Use ORTEP-3 to visualize anisotropic displacement parameters, ensuring hydrogen bonds are not artifacts of disorder .

- Energy Frameworks : Generate via CrystalExplorer to quantify intermolecular interaction energies (e.g., 25 kJ/mol for π-π stacking) .

Q. What experimental designs mitigate challenges in synthesizing chromene-thiazole hybrids?

- Design of Experiments (DoE) : Vary solvent polarity (DMF vs. THF), temperature (40–100°C), and stoichiometry (1:1 to 1:1.2) to optimize yield.

- Contingency Planning : Include scavenger resins (e.g., polymer-bound triphenylphosphine) to trap byproducts.

- Scale-Up Protocol : Maintain Reynolds number >4000 during mixing to ensure homogeneity in batch reactors .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.